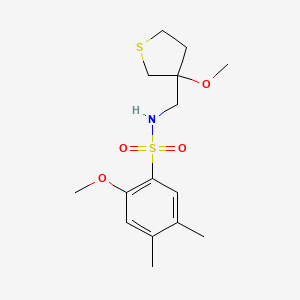

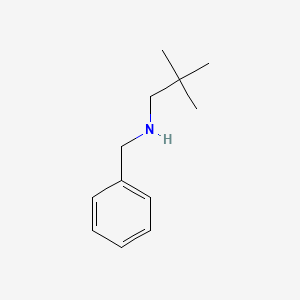

![molecular formula C15H16F3N3O2 B2489590 N-[2-(三氟甲基)-4-喹唑啉基]异亮氨酸 CAS No. 1093747-59-1](/img/structure/B2489590.png)

N-[2-(三氟甲基)-4-喹唑啉基]异亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine-related compounds typically involves palladium-catalyzed reactions and is characterized by high efficiency and broad substrate scope. For example, a palladium-catalyzed three-component reaction involving isocyanides, trifluoroacetimidoyl chlorides, and amines has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-imines, showcasing the wide applicability and high yields of such synthetic strategies (Shen Ge et al., 2022). Another approach involves the carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines, highlighting the method's efficiency and the avoidance of CO gas manipulation (Zhengkai Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine and related compounds is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which significantly influences the molecule's electronic and spatial configuration. These structures have been confirmed through various spectroscopic methods, including NMR and IR spectroscopy, ensuring the correct identification of synthesized compounds and their structural integrity (Xu Li-feng, 2011).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(Trifluoromethyl)-4-quinazolinyl]isoleucine derivatives often involves cyclization reactions and interactions with nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which activates the quinazoline ring towards nucleophilic attack. Such properties enable the synthesis of a variety of heterocyclic compounds via palladium-catalyzed reactions, demonstrating the versatility of these compounds in synthetic chemistry (Jiangtao Zhu et al., 2011).

科学研究应用

光电材料

喹唑啉衍生物因其电致发光特性而被广泛研究,用于电子器件中。将喹唑啉并入π-扩展共轭体系对于创造新型光电材料具有重要价值。这些化合物被用于有机发光二极管(OLEDs),包括白色OLEDs和高效红色磷光OLEDs。此外,喹唑啉衍生物作为非线性光学材料和色度pH传感器的潜在结构引起了兴趣。它们的应用延伸到OLEDs的磷光材料和染料敏化太阳能电池的潜在光敏剂,突显了它们在推动光电技术(Lipunova et al., 2018)方面的重要性。

药物化学

喹唑啉-4(3H)-酮及其衍生物在药物化学中至关重要,发现在200多种天然生物碱中。它们的稳定性启发了许多生物活性基团的引入,创造了新的潜在药物。这些化合物对各种细菌表现出抗菌活性,展示了它们在开发新抗生素以应对抗生素耐药性方面的重要性(Tiwary et al., 2016)。

与喹唑啉化合物相关的广泛生物学特性范围,如抗癌、抗菌、抗炎、抗疟疾和降压活性,突显了它们作为药物开发基础结构的潜力。最近的专利和文章集中在发现和开发喹唑啉衍生物用于癌症治疗,表明了利用这些化合物进行治疗目的的持续兴趣(Ravez et al., 2015)。

作用机制

Target of Action

These compounds are designed as potential inhibitors of the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

While the specific interaction between these compounds and WRN helicase isn’t detailed, it’s likely that they bind to the enzyme and inhibit its activity, leading to disruption of DNA repair and replication processes .

Biochemical Pathways

The inhibition of WRN helicase affects the DNA damage response (DDR) pathway, which is responsible for maintaining genomic integrity when cells are subjected to DNA damage and replication stress .

Result of Action

The inhibition of WRN helicase by these compounds can lead to genomic instability, promoting the accumulation of mutations, tumor heterogeneity, and apoptosis escape . Some of these compounds exhibited excellent inhibitory activity against different cancer cell lines .

未来方向

The unique properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . It is expected that many novel applications of compounds like N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine will be discovered in the future .

属性

IUPAC Name |

3-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O2/c1-3-8(2)11(13(22)23)20-12-9-6-4-5-7-10(9)19-14(21-12)15(16,17)18/h4-8,11H,3H2,1-2H3,(H,22,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAPBVAOUIPKES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

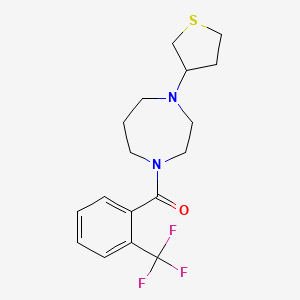

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

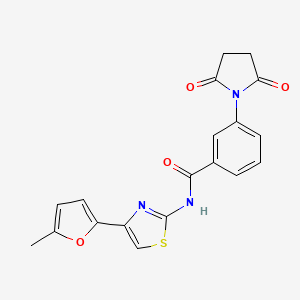

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)

![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)